2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride
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Overview
Description
2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a cyclobutyl ring, which is a four-membered carbon ring, substituted with a methoxy group and two fluorine atoms. The ethanesulfonyl chloride moiety adds to its reactivity, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known to be involved in the generation of difluorocarbenes, which are versatile one-carbon units for synthesizing acyclic and cyclic organofluorine compounds .
Mode of Action
The compound is involved in the generation of free and metal difluorocarbenes from trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na . These difluorocarbenes react with (thio)carbonyl compounds and silyl dienol ethers to provide a wide variety of products .
Biochemical Pathways
The compound plays a role in the synthesis of valuable organofluorine compounds . The difluorocarbenes generated from it react with (thio)carbonyl compounds and silyl dienol ethers to provide products such as difluoromethyl (thio)ethers, fluorinated thiophenes, fluorinated thia/oxazoles, fluorinated cyclopentanones, and difluoroalkenes .
Pharmacokinetics
It is known that the compound is involved in the generation of difluorocarbenes, which are used in organic synthesis .
Result of Action
The compound’s action results in the synthesis of a wide variety of organofluorine compounds . These include difluoromethyl (thio)ethers, fluorinated thiophenes, fluorinated thia/oxazoles, fluorinated cyclopentanones, and difluoroalkenes .
Action Environment
The action of 2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride is influenced by the conditions required for the generation of difluorocarbenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid: Similar in structure but contains a carboxylic acid group instead of a sulfonyl chloride group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group and is used in trifluoromethylation reactions.
Uniqueness
2,2-Difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride is unique due to its combination of a cyclobutyl ring, methoxy group, and sulfonyl chloride moiety. This combination imparts distinct reactivity and makes it a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
2,2-difluoro-2-(1-methoxycyclobutyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O3S/c1-13-6(3-2-4-6)7(9,10)5-14(8,11)12/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHXSXDUBOURIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(CS(=O)(=O)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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